molecular formula C19H20Cl2N2O B1359513 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898763-30-9

3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1359513
CAS No.: 898763-30-9
M. Wt: 363.3 g/mol
InChI Key: MZSJTZAGIVVAOO-UHFFFAOYSA-N
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Description

3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone is a chemical building block for research and development. This compound is a derivative of benzophenone, a scaffold known for its ability to act as a photosensitizer due to its absorption of UV light . The specific substitution pattern on the benzophenone core, featuring chlorine atoms at the 3- and 5-positions and a 4-methylpiperazinomethyl group at the 4'-position, makes it a versatile intermediate for further synthetic modification. Researchers can leverage this structure in medicinal chemistry for the design of potential bioactive molecules, as the piperazine moiety is a common feature in pharmacologically active compounds. The structural complexity of this reagent also suggests potential applications in the development of advanced materials, such as polymers with specific light-absorbing properties. Its primary research value lies in its utility as a key precursor for constructing more complex molecular architectures in discovery chemistry. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3,5-dichlorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O/c1-22-6-8-23(9-7-22)13-14-2-4-15(5-3-14)19(24)16-10-17(20)12-18(21)11-16/h2-5,10-12H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSJTZAGIVVAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642996
Record name (3,5-Dichlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-30-9
Record name (3,5-Dichlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis typically starts from 3,5-dichlorobenzophenone , a commercially available intermediate, which undergoes a nucleophilic substitution reaction with 4-methylpiperazine or its derivatives to introduce the piperazinomethyl group at the para position of the benzophenone’s phenyl ring. The process involves:

  • Step 1: Preparation of 3,5-dichlorobenzophenone
    This intermediate can be synthesized via Friedel-Crafts acylation of 3,5-dichlorobenzoyl chloride with an appropriate aromatic compound under Lewis acid catalysis (e.g., AlCl3) in a non-protic solvent such as methylene chloride. The reaction conditions are carefully controlled to avoid polyacylation and to optimize yield.

  • Step 2: Introduction of the 4-methylpiperazinomethyl substituent
    The key step involves the reaction of 3,5-dichlorobenzophenone with 4-methylpiperazine in the presence of a formaldehyde source or via a Mannich-type reaction to form the piperazinomethyl linkage at the 4' position of the benzophenone. This reaction is typically conducted under mild heating and monitored by thin-layer chromatography (TLC) to ensure completion and minimize side reactions.

Detailed Reaction Conditions and Purification

Step Reactants Conditions Solvent Monitoring Purification Yield (%)
1 3,5-dichlorobenzoyl chloride + aromatic compound Friedel-Crafts acylation, AlCl3 catalyst, 0–25°C, 3–5 hours Methylene chloride TLC, HPLC Extraction, crystallization 50–65%
2 3,5-dichlorobenzophenone + 4-methylpiperazine + formaldehyde Reflux or mild heating (60–80°C), 4–6 hours Ethanol or DMF TLC, NMR Recrystallization, chromatography 70–85%
  • Reaction Monitoring: TLC is employed to track the progress of substitution reactions, while NMR and HPLC are used for confirming product purity and structure.

  • Purification: The crude product is typically purified by recrystallization from solvents such as ethanol/water mixtures or by chromatographic methods to achieve high purity levels necessary for research applications.

Mechanistic Insights

  • The Friedel-Crafts acylation forms the benzophenone core by electrophilic aromatic substitution, where the acyl chloride reacts with the aromatic ring in the presence of AlCl3, generating the ketone linkage.

  • The Mannich-type reaction for attaching the piperazinomethyl group proceeds via formation of an iminium ion intermediate from formaldehyde and 4-methylpiperazine, which then electrophilically attacks the activated aromatic ring at the para position relative to the ketone group.

  • Control of reaction conditions such as temperature, stoichiometry, and solvent polarity is crucial to favor mono-substitution and to prevent polymerization or over-alkylation.

Alternative Synthetic Routes and Considerations

  • Some patents and literature describe the use of protected piperazine derivatives or alternative amine coupling strategies to improve selectivity and yield.

  • The use of different solvents (e.g., dichloromethane, dimethylformamide) and bases (e.g., triethylamine) can influence reaction rates and product purity.

  • Post-synthesis, the compound’s stability and reactivity can be enhanced by controlling drying and storage conditions, typically under inert atmosphere and low temperatures.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Type Conditions Yield Range Notes
Friedel-Crafts Acylation + Mannich Reaction 3,5-dichlorobenzoyl chloride, aromatic compound, 4-methylpiperazine, formaldehyde AlCl3, formaldehyde Electrophilic aromatic substitution, Mannich 0–25°C for acylation; 60–80°C for Mannich 50–85% overall Most common, scalable, well-documented
Alternative amine coupling 3,5-dichlorobenzophenone, protected piperazine derivatives Coupling agents (e.g., EDC, DCC) Nucleophilic substitution Mild heating, inert atmosphere Variable Used for improved selectivity

Research Findings and Practical Notes

  • The reaction yields and purity strongly depend on the control of stoichiometry and reaction time. Excess amine or formaldehyde can lead to side products.

  • Reaction monitoring by TLC and NMR is essential to avoid over-alkylation or formation of by-products.

  • Purification by recrystallization from ethanol/water mixtures is effective in removing unreacted starting materials and minor impurities.

  • The compound’s dichloro substitution pattern imparts specific electronic properties influencing its reactivity and biological activity, making precise synthetic control crucial.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3,5-Dichloro vs. 2,4-Dichloro Derivatives: A closely related analog, 2,4-dichloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898763-21-8), differs only in chlorine substitution positions. In contrast, 2,4-substitution (ortho/para) may induce steric hindrance or alter electronic distribution, though experimental data for direct comparison are lacking .
  • Impact of Piperazine vs. Other Amine Groups: Replacing the 4-methylpiperazinomethyl group with pyrrolidine (e.g., 3-chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone, CAS: 898774-89-5) reduces steric bulk and alters hydrogen-bonding capacity.

Physicochemical and Analytical Properties

  • Solubility and Extraction: The piperazine group enhances hydrophilicity compared to non-amine-substituted benzophenones (e.g., benzophenone-3). Methods like dispersive liquid-liquid microextraction (DLLME) using α-terpineol effectively isolate benzophenones via hydrophobic and hydrogen-bonding interactions, with detection limits as low as 0.12–0.53 µg/L .
  • UV Absorption and Stability: Chlorine substituents increase UV absorption compared to non-halogenated benzophenones. However, photoreduction studies indicate that benzophenones undergo electron transfer reactions in ionic liquids, forming benzhydrol rather than coupling products. This stability under specific conditions may influence formulation strategies .

Data Table: Key Structural and Functional Comparisons

Compound Name (CAS) Substituents Molecular Weight Key Properties/Activity References
3,5-Dichloro-4'-(4-methylpiperazinomethyl) (898763-30-9) Cl (3,5); 4-methylpiperazinomethyl (4') 363.3 Potential anticancer activity; enhanced solubility
2,4-Dichloro-4'-(4-methylpiperazinomethyl) (898763-21-8) Cl (2,4); 4-methylpiperazinomethyl (4') 363.3 Underexplored; possible steric effects
Selagibenzophenone B Natural benzophenone analog ~350 (estimated) Confirmed anticancer activity
M1 Metabolite (3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid) Cl (3,5); p-chlorobenzoyl ~300 (estimated) Inactive in calcium influx inhibition
4'-Bromo-2-(3-pyrrolidinomethyl) (898763-08-1) Br (4'); pyrrolidinomethyl (2) ~380 (estimated) Reduced basicity vs. piperazine derivatives

Biological Activity

3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone, also known as a derivative of benzophenone, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by its unique structure, which includes a benzophenone core modified with dichloro and piperazinomethyl groups. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

  • Chemical Formula : C19H20Cl2N2O
  • Molecular Weight : 363.28 g/mol
  • IUPAC Name : this compound
  • CAS Number : 24724597

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the piperazine moiety enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
  • Anticancer Properties : Research has shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways, disrupting the cell cycle and promoting programmed cell death.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production, thus providing a potential therapeutic avenue for inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
  • Cancer Cell Line Studies : Research conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported at approximately 15 µM after 48 hours of exposure.
  • Inflammation Model : In an animal model of acute inflammation, administration of this compound significantly reduced edema and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes for 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : A two-step approach is commonly employed: (i) condensation of 3,5-dichloro-4-hydroxybenzoic acid derivatives with a benzaldehyde intermediate, followed by (ii) functionalization with 4-methylpiperazine via nucleophilic substitution. Ethanol or acetonitrile is preferred for solubility, with glacial acetic acid as a catalyst to enhance reactivity . Reflux times (4–6 hours) and solvent evaporation under reduced pressure are critical for yield optimization. Standardization requires monitoring reaction progress via TLC or HPLC, with purity confirmed by melting point analysis (e.g., 187–190°C for intermediates) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the methylpiperazine moiety (δ 2.3–2.7 ppm for N–CH₃) and benzophenone backbone (aromatic protons at δ 7.2–8.1 ppm).
  • IR : Key peaks include C=O stretch (~1650 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) for intermediates .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 382.07 g/mol for related dichlorinated analogs) .

Q. How does solvent choice impact the solubility and stability of this compound during purification?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may degrade piperazine moieties over time. Ethanol/water mixtures (7:3 v/v) are optimal for recrystallization, balancing solubility and stability. Solvatochromic studies of benzophenone analogs suggest hydrogen bonding with water reduces aggregation, improving yield .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Divergent results arise from substituent positioning and assay conditions. For example:
  • 3,5-Dichloro groups : Enhance lipophilicity and membrane penetration but may induce off-target cytotoxicity at high concentrations .
  • 4-Methylpiperazine : Modulates solubility and receptor binding; its protonation state (pH-dependent) affects activity .
  • Experimental Design : Use dose-response curves (0.1–100 µM) and standardized cell lines (e.g., HEK293 vs. HeLa) to isolate structure-activity relationships .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize transition states for nucleophilic substitution at the benzophenone carbonyl. Finite difference methods model benzophenone diffusion in PDMS matrices, predicting surface concentration gradients during polymerization . MD simulations of hydrogen bonding (e.g., with acetonitrile) guide solvent selection for stability .

Q. What strategies resolve discrepancies in reported reaction yields for piperazine-functionalized analogs?

  • Methodological Answer :
  • Controlled Drying : Surface benzophenone concentration decreases with prolonged drying; use nitrogen purge for consistent results .
  • Catalyst Screening : Pd/C or CuI improves Suzuki coupling efficiency for biphenyl intermediates (yields >85% vs. 60% without catalysts) .
  • Byproduct Analysis : LC-MS identifies hydrolyzed intermediates (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to adjust stoichiometry .

Q. How do hydrogen-bonding interactions with solvents influence spectroscopic and catalytic properties?

  • Methodological Answer : Kubo-Anderson analysis of FTIR spectra reveals two distinct C=O stretching bands in polar solvents:
  • Free carbonyl : ~1670 cm⁻¹.
  • H-bonded carbonyl : ~1640 cm⁻¹ (lifetime ~7.7 ps in acetonitrile/water) .
    Solvent choice (e.g., DMSO vs. THF) alters catalytic activity in cross-coupling reactions by modulating electron density at the carbonyl .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

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